molecular formula C12H9NO3 B136125 Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate CAS No. 155445-31-1

Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate

Cat. No.: B136125
CAS No.: 155445-31-1
M. Wt: 215.2 g/mol
InChI Key: AOWSNWURKKOALC-UHFFFAOYSA-N
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Description

Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound with a complex structure that includes fused benzofuran and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the benzofuro[3,2-b]pyrrole core . The reaction conditions often require careful control of temperature and solvent to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of catalytic agents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H-1benzofuro[3,2-b]pyrrole-2-carboxylate is unique due to its fused benzofuran and pyrrole rings, which provide a distinct set of chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other compounds might not be as effective.

Properties

IUPAC Name

methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-15-12(14)8-6-10-11(13-8)7-4-2-3-5-9(7)16-10/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWSNWURKKOALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570605
Record name Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155445-31-1
Record name Methyl 1H-benzofuro[3,2-b]pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155445-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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